1-(Dichloromethyl)-2,4-dimethylbenzene
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Overview
Description
1-(Dichloromethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethyltoluene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, resulting in the selective formation of the desired dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethyltoluene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different chemical properties and applications.
Dichloromethyl methyl ether: Used in similar synthetic applications but with distinct reactivity.
Uniqueness
1-(Dichloromethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10Cl2 |
---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |
InChI Key |
SGYZXAIDBJJFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(Cl)Cl)C |
Origin of Product |
United States |
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